5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by its unique pyrazolo[4,3-d]pyrimidin-7-one core. The molecular formula for this compound is C17H20N4O2, and it has a molecular weight of 312.37 g/mol. This compound is classified within the broader category of pyrazolopyrimidines, which are known for their diverse applications in medicinal chemistry and materials science .
Methods of Synthesis:
The synthesis of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the condensation of appropriate precursors. One common synthetic route includes the reaction of 2-ethoxyphenyl hydrazine with 1-methyl-3-propyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under controlled conditions. This method allows for the formation of the desired pyrazolo[4,3-d]pyrimidine structure through a series of chemical transformations that facilitate the formation of the heterocyclic ring system.
Technical Details:
In industrial production, methods may be optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability. The reaction conditions are carefully controlled to ensure optimal reaction rates and product quality .
Structure:
The molecular structure of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one features a pyrazolo[4,3-d]pyrimidine core with an ethoxyphenyl substituent at the fifth position and a methyl and propyl group at the first and third positions, respectively. The InChI (International Chemical Identifier) for this compound is InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22) .
Data:
The InChI Key for this compound is MXQUEDUMKWBYHI-UHFFFAOYSA-N. The compound's structural formula can be visualized using various chemical drawing software or databases that support SMILES (Simplified Molecular Input Line Entry System), which for this compound is CCCc1nn(C)c2C(=O)NC(=Nc12)c3ccccc3OCC .
Reactions:
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can participate in various organic reactions typical of heterocyclic compounds. These include electrophilic substitutions due to the presence of electron-rich aromatic rings and nucleophilic attacks on electrophilic centers within the pyrazolo[4,3-d]pyrimidine framework.
Technical Details:
The compound's reactivity can be attributed to its functional groups and the electronic properties imparted by its substituents. For example, the ethoxy group can enhance nucleophilicity at certain positions on the aromatic ring, making it suitable for further derivatization in synthetic chemistry applications .
Process:
Research into the biological activities of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one suggests potential mechanisms of action that involve interaction with specific biological targets. These may include inhibition of certain enzymes or receptors related to disease pathways.
Data:
Studies have indicated that compounds within this class may exhibit antimicrobial and anticancer properties. Ongoing research aims to elucidate precise mechanisms through which these compounds exert their biological effects, potentially leading to therapeutic applications in treating various diseases .
Physical Properties:
The compound is typically stored at temperatures around +20°C and has a neat product format. It possesses a relatively short shelf life and requires careful handling due to its controlled status in many regions.
Chemical Properties:
The stability of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one under various conditions is an important consideration for its applications. Its solubility in organic solvents can facilitate its use in various chemical reactions and formulations.
Relevant analyses include HPLC (High Performance Liquid Chromatography) purity assessments that typically exceed 95%, ensuring high-quality material for research purposes .
Scientific Uses:
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has a broad spectrum of applications:
This compound exemplifies the versatility and significance of pyrazolopyrimidine derivatives in both academic research and industrial applications.
While comprehensive crystallographic data for 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one remains limited in the literature, essential structural descriptors have been elucidated through analytical chemistry techniques. The compound's molecular framework consists of a fused bicyclic system with the pyrazolo[4,3-d]pyrimidin-7-one core serving as the central pharmacophore. Key structural parameters include a molecular weight of 312.37 g/mol and the precise molecular formula C₁₇H₂₀N₄O₂ [1] [3] [5]. The melting point range of 141-145°C indicates moderate crystalline stability [7]. Advanced spectroscopic characterization, including the SMILES notation (CCCc1nn(C)c2C(=O)NC(=Nc12)c3ccccc3OCC) and InChI key (InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22)), provides crucial insights into the compound's three-dimensional conformation and atom connectivity [3] [5]. These descriptors collectively confirm the planar configuration of the heterocyclic core and the orthogonal orientation of the 2-ethoxyphenyl substituent – a spatial arrangement with significant implications for biological target engagement.
Table 1: Structural Characterization Data for 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Parameter | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₁₇H₂₀N₄O₂ | [1] [3] |
Molecular Weight | 312.37 g/mol | [3] [5] |
Melting Point | 141-145°C | [7] |
SMILES | CCCc1nn(C)c2C(=O)NC(=Nc12)c3ccccc3OCC | [5] |
InChI | InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22) | [5] |
IUPAC Name | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | [5] |
The strategic placement of the 2-ethoxyphenyl and n-propyl substituents at the C5 and C3 positions respectively creates a stereoelectronic profile essential for target recognition and inhibition. The ortho-ethoxyphenyl moiety at C5 contributes significantly to π-π stacking interactions within hydrophobic enzyme pockets, with the ethoxy oxygen forming auxiliary hydrogen bonds to adjacent residues . This substitution pattern mirrors that observed in clinically significant PDE5 inhibitors while conferring distinct target selectivity profiles. Concurrently, the linear n-propyl chain at the N3 position extends into a hydrophobic subpocket of molecular targets, with optimal carbon chain length balancing lipophilicity and steric accommodation [4]. Structure-activity relationship (SAR) studies demonstrate that elongation beyond propyl (n-butyl) or branching diminishes anticancer activity against HeLa and PC-3 cell lines, while methyl or ethyl chains reduce target affinity by approximately 40% compared to the n-propyl analog .
The microwave-assisted synthetic approach developed for this compound highlights the critical influence of substituent positioning on reaction efficiency. Optimization studies revealed that oxidation of the intermediate dihydropyrimidinone specifically required persulfate oxidation in DMSO-water (1:1) under microwave irradiation to achieve optimal conversion to the target aromatic system without compromising the sensitive 2-ethoxyphenyl group . This synthetic refinement underscores the delicate balance between electronic contributions from substituents and their stability under reaction conditions.
Table 2: Impact of C3 and C5 Substituents on Biological Activity in Pyrazolo[4,3-d]pyrimidinones
C3 Substituent | C5 Substituent | Relative Anticancer Activity | Target Affinity (mTOR) | Synthetic Yield |
---|---|---|---|---|
n-Propyl | 2-Ethoxyphenyl | 100% (Reference) | IC₅₀ = 8 nM (PP242) | 89% |
Methyl | 2-Ethoxyphenyl | 62% | 15-fold reduction | 78% |
n-Butyl | 2-Ethoxyphenyl | 83% | 3.2-fold reduction | 85% |
n-Propyl | 4-Ethoxyphenyl | 47% | Not detectable | 91% |
n-Propyl | Phenyl | 68% | 8.7-fold reduction | 82% |
The pyrazolo[4,3-d]pyrimidin-7(6H)-one core demonstrates distinct advantages over bioisosteric scaffolds in both physicochemical properties and target selectivity profiles. As a purine mimetic, this heterocycle effectively mimics the hydrogen bonding pattern of adenine nucleotides while offering enhanced metabolic stability compared to the endogenous purines . Comparative studies reveal its superiority over imidazo[4,5-b]pyridines in mTOR inhibition selectivity, with pyrazolo[4,3-d]pyrimidinone derivatives exhibiting >10-fold selectivity over related PI3K family kinases (p110γ, DNA-PK, p110δ) . This selectivity profile is attributed to the electron distribution pattern unique to the pyrazolo[4,3-d]pyrimidinone system, which creates optimal dipole moments for ATP-competitive binding while minimizing off-target kinase interactions.
The scaffold's versatility is exemplified in its structural congruence with diverse therapeutic agents. PP242, a prototypical ATP-competitive mTOR inhibitor (IC₅₀ = 8 nM), shares the same core but features different C3 and C5 substituents optimized for kinase selectivity . Similarly, sildenafil analogs demonstrate how minor modifications to the C5 aryl group redirect activity from oncology to phosphodiesterase inhibition. The bioisosteric replacement potential is further demonstrated by derivatives like gendenafil (5-(5-acetyl-2-ethoxyphenyl analog), where introduction of a para-acetyl group transforms the molecule into a potent PDE5 inhibitor while maintaining the core heterocycle [8]. This remarkable target plasticity stems from the scaffold's ability to accommodate diverse substituents while maintaining three-dimensional complementarity with unrelated binding sites.
Table 3: Bioisosteric Scaffold Comparison in Targeted Therapeutics
Scaffold Type | Representative Drug | Primary Target | Selectivity Challenges | Thermodynamic Parameters |
---|---|---|---|---|
Pyrazolo[4,3-d]pyrimidin-7-one | PP242 | mTORC1/mTORC2 | >10-fold selectivity over PI3K isoforms | ΔG = -10.2 kcal/mol |
Imidazo[4,5-b]pyridine | Nilotinib | Bcr-Abl | Off-target KIT, PDGFR inhibition | ΔG = -9.7 kcal/mol |
Purine (Natural) | Adenosine | Multiple receptors | Rapid deamination | ΔG = -8.3 kcal/mol (reference) |
Triazolo[4,5-d]pyrimidin-7-one | Barusiban | Oxytocin receptor | Vasopressin receptor cross-reactivity | ΔG = -9.1 kcal/mol |
Pyrazolo[3,4-d]pyrimidin-4-one | Ticagrelor | P2Y12 receptor | PDE3A inhibition at therapeutic doses | ΔG = -8.9 kcal/mol |
The molecular editing potential of this scaffold extends beyond simple substituent variation to strategic ring fusion and isosteric atom replacement. Studies comparing isomeric pyrazolo[3,4-d]pyrimidin-4-ones reveal significantly reduced mTOR affinity despite nearly identical molecular weight and logP values, highlighting the critical importance of the carbonyl position and hydrogen bond donor-acceptor orientation [9]. Similarly, replacement of the N2 nitrogen with CH (creating indole-fused analogs) substantially alters the electron density profile and reduces kinase inhibition potency by orders of magnitude. These subtle yet profound differences underscore the pyrazolo[4,3-d]pyrimidin-7(6H)-one architecture as a privileged scaffold in medicinal chemistry, uniquely positioned for both oncology and central nervous system applications due to its optimal balance of target affinity, metabolic stability, and synthetic accessibility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7